N-((4-(4-bromophenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)-2-chloro-6-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((4-(4-bromophenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)-2-chloro-6-fluorobenzamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a bromophenyl group, a propylsulfanyl group, and a chloro-fluorobenzamide moiety
Preparation Methods
The synthesis of N-((4-(4-bromophenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)-2-chloro-6-fluorobenzamide typically involves multiple steps. One common synthetic route includes the following steps:
Synthesis of 4-(4-bromophenyl)-5-(propylsulfanyl)-4H-1,2,4-triazole: This step involves the cyclization of appropriate precursors, such as 4-bromophenylhydrazine and propylthiocyanate, under acidic conditions to form the triazole ring.
Formation of the Benzamide Moiety: The triazole derivative is then reacted with 2-chloro-6-fluorobenzoyl chloride in the presence of a base, such as triethylamine, to form the final compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
N-((4-(4-bromophenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)-2-chloro-6-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chloro and fluoro groups on the benzamide moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form corresponding substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., Pd/C), and specific temperature and pressure conditions.
Scientific Research Applications
N-((4-(4-bromophenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)-2-chloro-6-fluorobenzamide has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an antimicrobial and anticancer agent.
Biological Studies: The compound’s ability to interact with specific biological targets makes it a valuable tool in studying enzyme inhibition and receptor binding.
Industrial Applications: Due to its unique chemical properties, it can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((4-(4-bromophenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)-2-chloro-6-fluorobenzamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the biosynthesis of bacterial cell wall components, while its anticancer activity is linked to its ability to induce apoptosis in cancer cells by interacting with specific cellular pathways .
Comparison with Similar Compounds
N-((4-(4-bromophenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)-2-chloro-6-fluorobenzamide can be compared with other triazole derivatives, such as:
(±)-2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol: This compound also contains a triazole ring and a bromophenyl group but differs in its additional phenyl and sulfanyl groups.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound has a thiazole ring instead of a triazole ring and exhibits different biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[[4-(4-bromophenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]-2-chloro-6-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrClFN4OS/c1-2-10-28-19-25-24-16(26(19)13-8-6-12(20)7-9-13)11-23-18(27)17-14(21)4-3-5-15(17)22/h3-9H,2,10-11H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXQFCQWWTIWLIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(N1C2=CC=C(C=C2)Br)CNC(=O)C3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrClFN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.